5-Nonen-4-one, 2,6,8-trimethyl-, (E)-
Overview
Description
Synthesis Analysis
This compound serves as a useful intermediate for organic synthesis. It finds application in the synthesis of unsaturated aliphatic ketones .
Molecular Structure Analysis
The molecular structure of 5-Nonen-4-one, 2,6,8-trimethyl-, (E)- is characterized by a nonenone backbone with three methyl groups at positions 2, 6, and 8. The (E)-configuration indicates that the double bond is in the trans configuration .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Structural Studies
Complex Molecule Synthesis
Research demonstrates innovative synthetic routes to complex molecules, such as the creation of dimeric silyllithium and stannyllithium, and trimeric germyllithium without pyrolysis products, showcasing advanced techniques in molecular synthesis (Nanjo, Mochida, & Nanjo, 2004).
Metal-Organic Frameworks (MOFs)
A study on polyoxometalate-based metal-organic frameworks (POMOFs) revealed structural trends, energetics, and high electrocatalytic efficiency for hydrogen evolution reaction, indicating potential applications in catalysis and energy storage (Nohra et al., 2011).
Structural Characterization
Investigations into the structural properties of various chemical compounds, such as dimethylaluminum carboxylato and hydrazonato complexes, contribute to our understanding of molecular geometry and bonding, which is crucial for designing new materials and catalysts (Dickie et al., 2004).
Chemical Reactions and Mechanisms
Oxidative Alkylation
Research on the palladium-catalyzed intramolecular oxidative alkylation of unactivated olefins highlights innovative approaches to forming complex molecular structures, which could have implications for pharmaceutical synthesis and organic chemistry (Pei, Wang, & Widenhoefer, 2003).
Antioxidant Synthesis
The development of novel 3-oxa-chromanol type antioxidants illustrates the ongoing search for new compounds with potential health benefits, highlighting the intersection of organic chemistry and biomedical research (Adelwoehrer et al., 2003).
Properties
IUPAC Name |
2,6,8-trimethylnon-5-en-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-9(2)6-11(5)8-12(13)7-10(3)4/h8-10H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDBBNKHEUWCGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=CC(=O)CC(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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